2-(2,5-DIMETHOXYPHENYL)ISONICOTINIC ACID
Description
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-10-3-4-13(19-2)11(8-10)12-7-9(14(16)17)5-6-15-12/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBYCCZNGGATMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687830 | |
| Record name | 2-(2,5-Dimethoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258622-92-2 | |
| Record name | 2-(2,5-Dimethoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling as a Primary Route
The Suzuki-Miyaura reaction is the most widely reported method for introducing the 2,5-dimethoxyphenyl moiety to the isonicotinic acid scaffold. As demonstrated in the synthesis of analogous pyridine derivatives, this palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between aromatic rings under mild conditions.
Representative Procedure :
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Starting Materials :
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2-Bromoisonicotinic acid methyl ester (1.0 equiv)
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2,5-Dimethoxyphenylboronic acid (1.5 equiv)
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Palladium catalyst: PdCl₂(dppf) (2 mol%)
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Base: Sodium carbonate (3.0 equiv)
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Solvent: Toluene-ethanol (4:1 v/v)
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Reaction Conditions :
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Temperature: 80°C
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Duration: 72–96 hours
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Atmosphere: Nitrogen
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Workup :
This method achieves >75% yield in model systems, with regioselectivity ensured by the electronic directing effects of the pyridine nitrogen.
Hydrolysis of Ester Intermediates to Carboxylic Acids
Acidic Hydrolysis Conditions
The methyl ester group in the coupled product is hydrolyzed to the carboxylic acid using concentrated hydrochloric acid. This approach, adapted from nicotinic acid syntheses, avoids side reactions such as decarboxylation.
Procedure :
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Reaction Setup :
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Ester intermediate (1.0 equiv)
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Concentrated HCl (10 equiv)
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Solvent: Water-methanol (1:1)
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Conditions :
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Temperature: Reflux (100°C)
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Duration: 4–6 hours
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Isolation :
Alternative Basic Hydrolysis
Basic hydrolysis using NaOH (2.0 M) at 60°C for 3 hours, followed by acidification with HCl, provides comparable yields but risks side reactions with acid-sensitive methoxy groups.
Analysis of Synthetic Intermediates and Final Product
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (CDCl₃) :
High-Performance Liquid Chromatography (HPLC) :
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of isonicotinic acid, including DMPIA, exhibit antimicrobial properties. A series of isonicotinic acid hydrazide derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Although DMPIA itself has not been directly tested, its structural relatives have shown promising results against various microbial strains, suggesting potential applications in treating infections .
Anticancer Potential
The pyridine ring system present in DMPIA is a common motif in many anticancer agents. Nicotinonitrile derivatives have been evaluated for their anticancer activities against various human tumor cell lines. Compounds structurally related to DMPIA have demonstrated significant inhibitory effects on cancer cell proliferation, indicating that DMPIA may also possess similar properties .
Synthetic Methodologies
Structure-Activity Relationship (SAR)
The biological activity of DMPIA can be influenced by its structural features. SAR studies indicate that modifications on the phenyl ring and the position of substituents can significantly affect its potency against various biological targets. For instance, the presence of methoxy groups enhances lipophilicity, potentially improving cellular uptake and activity .
Antimycobacterial Activity
In a study examining a series of isonicotinic acid derivatives, compounds similar to DMPIA were found to exhibit significant antimycobacterial activity. The most effective derivatives were those with specific substitutions that improved their interaction with bacterial enzymes involved in cell wall synthesis . This suggests that DMPIA could be further explored as a scaffold for developing new antimycobacterial agents.
Anticancer Efficacy
Another investigation focused on the anticancer properties of nicotinonitriles found that certain derivatives showed potent activity against breast cancer cell lines (MCF-7). Given the structural similarities between these compounds and DMPIA, it is plausible that DMPIA could also demonstrate similar anticancer efficacy, warranting further research .
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2,6-Dichloroisonicotinic Acid (CAS 5398-44-7)
Structural Features :
- Core : Pyridine-4-carboxylic acid (isonicotinic acid) with chlorine substituents at the 2- and 6-positions.
- Molecular Formula: C₆H₃Cl₂NO₂.
- Molecular Weight : 192.00 g/mol.
Key Properties :
- Melting Point : 209–212°C.
- Solubility: Clear solution in methanol (1% w/v).
- Purity : ≥97% assay by acidimetry.
Comparison :
- Substituent Effects : Chlorine atoms are electron-withdrawing, increasing the acidity of the carboxylic acid group compared to methoxy-substituted analogs. This enhances reactivity in nucleophilic reactions.
- The dichloro derivative’s higher polarity may reduce membrane permeability compared to methoxy-substituted compounds.
2,5-Dimethoxycinnamic Acid (CAS 10538-51-9)
Structural Features :
- Core: Cinnamic acid (phenylpropenoic acid) with methoxy groups at the 2- and 5-positions on the benzene ring.
- Molecular Formula : C₁₁H₁₂O₄.
- Molecular Weight : 208.21 g/mol.
Key Properties :
- Solubility : Lipophilic due to the methoxy groups and unsaturated vinyl chain.
- Applications : Intermediate in fine chemicals and organic synthesis, often used in UV-absorbing materials or antioxidants.
Comparison :
- Electronic Effects : Methoxy groups donate electrons via resonance, stabilizing the carboxylic acid’s conjugate base. This reduces acidity compared to chlorine-substituted analogs.
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Substituent Impact on Properties
| Property | 2-(2,5-Dimethoxyphenyl)Isonicotinic Acid | 2,6-Dichloroisonicotinic Acid | 2,5-Dimethoxycinnamic Acid |
|---|---|---|---|
| Acidity (COOH) | Moderate (electron-donating OMe) | High (electron-withdrawing Cl) | Moderate (resonance effects) |
| Lipophilicity | High (OMe enhances logP) | Low (Cl increases polarity) | Moderate (vinyl chain) |
| Reactivity | Nucleophilic substitution hindered | High (Cl susceptible to displacement) | Electrophilic addition favored |
Biological Activity
2-(2,5-Dimethoxyphenyl)isonicotinic acid (CAS No. 1258622-92-2) is a compound of interest in medicinal chemistry due to its structural features, which suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action as reported in various studies.
Chemical Structure and Properties
The compound belongs to the class of isonicotinic acids, characterized by a pyridine ring and functional groups that may influence its biological interactions. The presence of methoxy groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antimicrobial Activity
Research has indicated that 2-(2,5-Dimethoxyphenyl)isonicotinic acid exhibits notable antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes and inhibition of cell wall synthesis. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods, showing significant activity comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that 2-(2,5-Dimethoxyphenyl)isonicotinic acid induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of apoptotic proteins such as Bcl-2 and Bax.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The biological activity of 2-(2,5-Dimethoxyphenyl)isonicotinic acid is hypothesized to involve multiple pathways:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Receptor Modulation: Interaction with specific receptors could lead to downstream effects that promote apoptosis or inhibit growth signals in cancer cells.
Case Studies
- Antimicrobial Study : A recent publication explored the antimicrobial efficacy of various derivatives of isonicotinic acids, including 2-(2,5-Dimethoxyphenyl)isonicotinic acid. The study concluded that structurally similar compounds exhibited varying degrees of antimicrobial activity, with this compound showing significant promise against resistant strains .
- Cancer Research : Another study investigated the effects of the compound on human cancer cell lines. Results indicated that treatment with 2-(2,5-Dimethoxyphenyl)isonicotinic acid resulted in a dose-dependent decrease in cell viability, with associated changes in apoptotic markers .
Q & A
Q. What are the recommended synthetic routes for 2-(2,5-dimethoxyphenyl)isonicotinic acid to ensure high purity and yield?
- Methodological Answer : Synthesis can be achieved via a multi-step pathway involving: (i) Condensation reactions : Coupling 2,5-dimethoxybenzene derivatives with isonicotinic acid precursors using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) . (ii) Protection/deprotection strategies : Use acetyl or tert-butyl groups to protect reactive hydroxyl/methoxy groups during synthesis, followed by acidic deprotection . (iii) Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the compound. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How should researchers characterize the structural integrity of 2-(2,5-dimethoxyphenyl)isonicotinic acid?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the isonicotinic acid moiety). 2D NMR (COSY, HSQC) resolves coupling interactions .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₄H₁₃NO₅: 275.0794).
- X-ray Crystallography : For unambiguous confirmation of planar geometry and hydrogen-bonding networks .
Q. What stability conditions are critical for storing 2-(2,5-dimethoxyphenyl)isonicotinic acid in laboratory settings?
- Methodological Answer :
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of methoxy groups.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. pH stability can be assessed in buffers (pH 1–12) to identify labile functional groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2-(2,5-dimethoxyphenyl)isonicotinic acid in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the electron-rich 2,5-dimethoxyphenyl group may direct electrophilic substitution .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. Use software like AutoDock Vina with crystal structures from the PDB .
Q. What strategies resolve discrepancies in reported biological activities of derivatives of 2-(2,5-dimethoxyphenyl)isonicotinic acid?
- Methodological Answer :
- Comparative Bioassays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity) and identical cell lines/solvent controls .
- Structural Verification : Confirm derivative purity and stereochemistry via X-ray or NOESY NMR to rule out structural misassignment .
- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent polarity, assay temperature) .
Q. How can researchers design experiments to elucidate the acid-base behavior of 2-(2,5-dimethoxyphenyl)isonicotinic acid in aqueous solutions?
- Methodological Answer :
- Potentiometric Titration : Determine pKa values using a pH-meter and titrant (0.1M HCl/NaOH). Fit data with software like HyperQuad to model multi-protic equilibria.
- UV-Vis Spectroscopy : Monitor absorbance shifts (200–400 nm) at varying pH to correlate protonation states with electronic transitions .
Data Contradiction Analysis
Q. How should conflicting data on the solubility of 2-(2,5-dimethoxyphenyl)isonicotinic acid in polar solvents be addressed?
- Methodological Answer :
- Controlled Solubility Studies : Measure solubility in DMSO, ethanol, and water at 25°C using gravimetric analysis (saturation concentration method). Report solvent batch and moisture content.
- Hansen Solubility Parameters : Compare HSP values (δD, δP, δH) to identify solvent compatibility mismatches in prior studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
